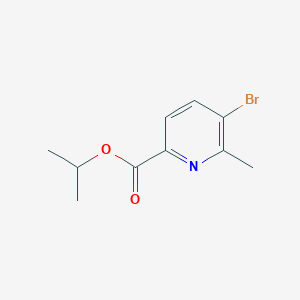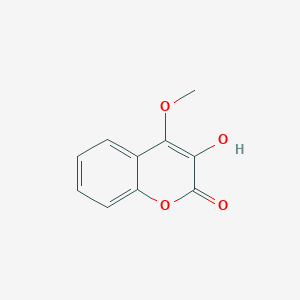
N-Acetyl-guanosine2',3',5'-Triacetate6-(N,N-Diphenylcarbamate)
Descripción general
Descripción
N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) is a protected nucleoside derivative used as an intermediate in the synthesis of 8-Aminoguanosine. This compound is notable for its role in inhibiting purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) involves multiple steps, starting from guanosine. The key steps include acetylation and carbamate formation. The acetylation of guanosine at the 2’, 3’, and 5’ positions is typically achieved using acetic anhydride in the presence of a base such as pyridine. The formation of the diphenylcarbamate group at the 6-position involves the reaction of the acetylated guanosine with diphenylcarbamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. The process is conducted in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves stringent control of reaction conditions and purification steps to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The diphenylcarbamate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Guanosine derivatives with free hydroxyl groups.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside derivatives.
Biology: Studied for its role in inhibiting purine nucleoside phosphorylase, which is important in nucleotide metabolism.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Used in the production of high-purity nucleoside derivatives for various applications.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting purine nucleoside phosphorylase. This enzyme is involved in the breakdown of nucleotides, and its inhibition can lead to the accumulation of nucleosides, affecting various cellular processes. The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’,5’-Tri-O-acetylguanosine: Another acetylated guanosine derivative used in similar applications.
8-Aminoguanosine: The product of the synthesis involving N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate), known for its potent inhibitory effects on purine nucleoside phosphorylase.
Uniqueness
N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of 8-Aminoguanosine. Its ability to inhibit purine nucleoside phosphorylase makes it valuable in both research and potential therapeutic applications.
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-5-[2-acetamido-6-(diphenylcarbamoyloxy)purin-9-yl]-3,4-diacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O10/c1-17(38)33-30-34-27-24(28(35-30)47-31(42)37(21-11-7-5-8-12-21)22-13-9-6-10-14-22)32-16-36(27)29-26(45-20(4)41)25(44-19(3)40)23(46-29)15-43-18(2)39/h5-14,16,23,25-26,29H,15H2,1-4H3,(H,33,34,35,38)/t23-,25-,26-,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSWDMURTPAIDU-CTDWIVFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N=CN2C5C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N=CN2[C@H]5[C@@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163669 | |
| Record name | Guanosine, N-acetyl-, 2′,3′,5′-triacetate 6-(N,N-diphenylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112233-75-7 | |
| Record name | Guanosine, N-acetyl-, 2′,3′,5′-triacetate 6-(N,N-diphenylcarbamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112233-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine, N-acetyl-, 2′,3′,5′-triacetate 6-(N,N-diphenylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3213572.png)
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile;hydrochloride](/img/structure/B3213586.png)










